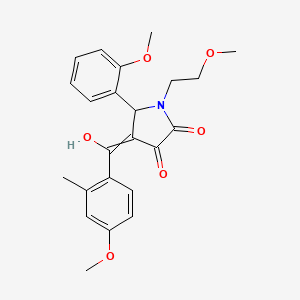
Agn-PC-0kpui5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Agn-PC-0kpui5” is a synthetic chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a silver-based compound that incorporates the pentazolate anion, a polynitrogen species known for its high-energy density and potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0kpui5” involves the reaction of silver nitrate with a solution containing the pentazolate anion. The reaction is typically carried out in a solvent-free environment to maximize the yield and purity of the product. The reaction conditions include maintaining a temperature below 90°C to prevent decomposition of the compound .
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is typically purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
“Agn-PC-0kpui5” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and nitrogen gas.
Reduction: It can be reduced to elemental silver and nitrogen gas.
Substitution: The pentazolate anion can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Reagents like halides and other anions can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide and nitrogen gas.
Reduction: Elemental silver and nitrogen gas.
Substitution: Various substituted silver compounds depending on the anion used.
Scientific Research Applications
“Agn-PC-0kpui5” has a wide range of scientific research applications, including:
Chemistry: Used as a high-energy density material in the synthesis of other polynitrogen compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in targeted drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials for electronics and energy storage.
Mechanism of Action
The mechanism of action of “Agn-PC-0kpui5” involves the release of nitrogen gas upon decomposition, which can be harnessed for various applications. The compound interacts with molecular targets through the pentazolate anion, which can form stable complexes with metals and other elements. This interaction is crucial for its high-energy density and potential use in energetic materials .
Comparison with Similar Compounds
Similar Compounds
Silver Pentazolate (AgN5): Similar in structure but differs in stability and decomposition products.
Silver Azide (AgN3): Another silver-based compound with high-energy density but different chemical properties.
Silver Nitrate (AgNO3): Commonly used in various chemical reactions but lacks the high-energy density of "Agn-PC-0kpui5".
Uniqueness
“this compound” is unique due to its incorporation of the pentazolate anion, which provides it with a high-energy density and potential for various applications. Its stability and ability to form stable complexes with other elements make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
5678-30-8 |
|---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3 |
InChI Key |
YVPWJPLGGLAPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,5S)-7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14098396.png)
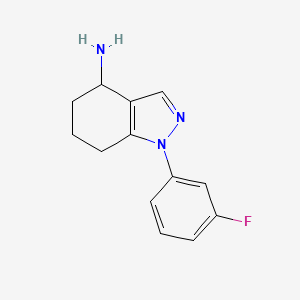
![7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098402.png)

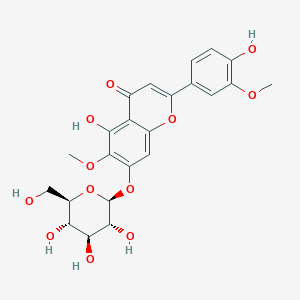
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098413.png)
![6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14098416.png)
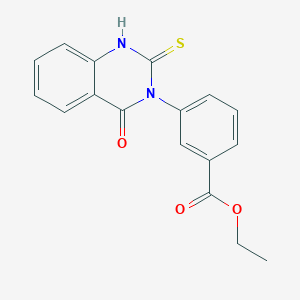
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B14098440.png)
![4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid](/img/structure/B14098448.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098460.png)

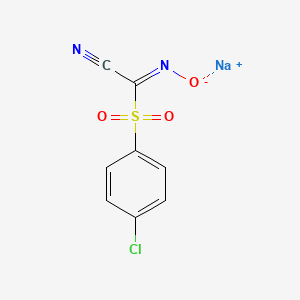
![N'-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B14098481.png)
